molecular formula C15H15N3OS B12188797 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12188797
M. Wt: 285.4 g/mol
InChI Key: IVPDGMCATUNLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. Common starting materials include benzylamine, thiazole derivatives, and pyrrolone precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules can be useful in drug design and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating specific diseases or conditions, particularly those involving abnormal cellular processes.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-benzyl-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one shares structural similarities with other heterocyclic compounds such as thiazoles, pyrroles, and benzylamines.
  • Compounds like this compound are often compared to analogs with slight modifications in their functional groups or ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. These properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-benzyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C15H15N3OS/c1-10-9-20-15(17-10)13-12(19)8-18(14(13)16)7-11-5-3-2-4-6-11/h2-6,9,16,19H,7-8H2,1H3

InChI Key

IVPDGMCATUNLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.